REACTION_CXSMILES
|
[CH3:1][O-].[Na+].[C:4]([O:11][CH2:12][CH3:13])(=O)[C:5]([O:7]CC)=O.Cl.[OH-].[Na+].[C:17]([O:21]C)(C)(C)C>>[CH3:1][CH:4]1[C:5](=[O:7])[C:17]([OH:21])=[C:12]([CH3:13])[O:11]1 |f:0.1,4.5|
|
Name
|
sodium methylate
|
Quantity
|
113.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
diethyl 2-methyldiglycolate
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
797 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
903 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for four hours at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by a reflux period of three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
To the separated upper layer was added
|
Type
|
CUSTOM
|
Details
|
the separated lower layer
|
Type
|
WAIT
|
Details
|
was kept at 20° C. for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
Then, 200 g of water was added
|
Type
|
ADDITION
|
Details
|
104 g of methyl bromide was introduced at 20° C. in one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another hour
|
Type
|
ADDITION
|
Details
|
and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
Extraction with methyl t-butyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(=C(C1=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 72.2% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O-].[Na+].[C:4]([O:11][CH2:12][CH3:13])(=O)[C:5]([O:7]CC)=O.Cl.[OH-].[Na+].[C:17]([O:21]C)(C)(C)C>>[CH3:1][CH:4]1[C:5](=[O:7])[C:17]([OH:21])=[C:12]([CH3:13])[O:11]1 |f:0.1,4.5|
|
Name
|
sodium methylate
|
Quantity
|
113.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
diethyl 2-methyldiglycolate
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
797 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
903 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for four hours at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by a reflux period of three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
To the separated upper layer was added
|
Type
|
CUSTOM
|
Details
|
the separated lower layer
|
Type
|
WAIT
|
Details
|
was kept at 20° C. for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
Then, 200 g of water was added
|
Type
|
ADDITION
|
Details
|
104 g of methyl bromide was introduced at 20° C. in one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another hour
|
Type
|
ADDITION
|
Details
|
and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
Extraction with methyl t-butyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(=C(C1=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 72.2% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O-].[Na+].[C:4]([O:11][CH2:12][CH3:13])(=O)[C:5]([O:7]CC)=O.Cl.[OH-].[Na+].[C:17]([O:21]C)(C)(C)C>>[CH3:1][CH:4]1[C:5](=[O:7])[C:17]([OH:21])=[C:12]([CH3:13])[O:11]1 |f:0.1,4.5|
|
Name
|
sodium methylate
|
Quantity
|
113.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
diethyl 2-methyldiglycolate
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
797 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
903 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for four hours at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by a reflux period of three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
To the separated upper layer was added
|
Type
|
CUSTOM
|
Details
|
the separated lower layer
|
Type
|
WAIT
|
Details
|
was kept at 20° C. for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
Then, 200 g of water was added
|
Type
|
ADDITION
|
Details
|
104 g of methyl bromide was introduced at 20° C. in one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another hour
|
Type
|
ADDITION
|
Details
|
and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
Extraction with methyl t-butyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(=C(C1=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 72.2% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |